
3-(4-Methylpiperazin-1-yl)quinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylpiperazin-1-yl)quinolin-6-ol is a chemical compound with a molecular formula of C14H18N3O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)quinolin-6-ol typically involves the reaction of quinoline derivatives with 4-methylpiperazine. One common method involves the use of polyphosphoric acid (PPA) as a cyclization agent. The reaction conditions often include heating the reactants to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as Pd-SrTiO3 can improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylpiperazin-1-yl)quinolin-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while substitution reactions can produce various quinoline derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-(4-Methylpiperazin-1-yl)quinolin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-(4-Methylpiperazin-1-yl)quinolin-6-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Substituted-piperazin-1-yl)cinnolines: These compounds have similar structures but different substituents on the piperazine ring.
Fluoroquinolones: These are quinoline derivatives with fluorine atoms, known for their antibacterial activity.
Quinolines and Quinolones: These compounds share the quinoline core structure but differ in their functional groups and biological activities.
Uniqueness
3-(4-Methylpiperazin-1-yl)quinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylpiperazine moiety can enhance its solubility and interaction with biological targets, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C14H17N3O |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
3-(4-methylpiperazin-1-yl)quinolin-6-ol |
InChI |
InChI=1S/C14H17N3O/c1-16-4-6-17(7-5-16)12-8-11-9-13(18)2-3-14(11)15-10-12/h2-3,8-10,18H,4-7H2,1H3 |
Clave InChI |
ROFYXWLWEDXWTM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CN=C3C=CC(=CC3=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





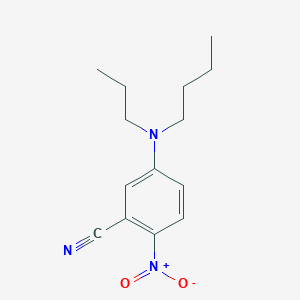
![6-Ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13874202.png)
![(4-Cyclopropylpiperazin-1-yl)-[4-(1-hydroxypropyl)phenyl]methanone](/img/structure/B13874208.png)


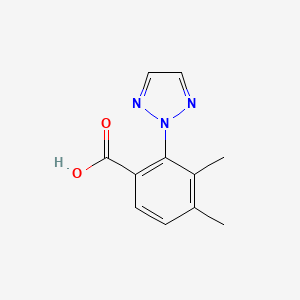
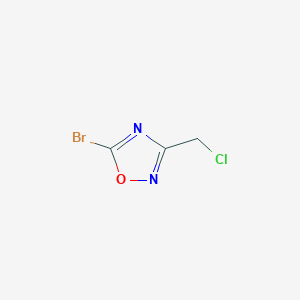
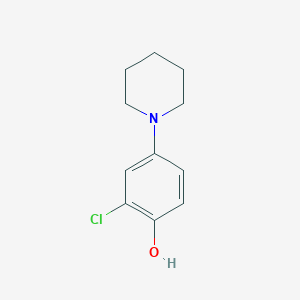
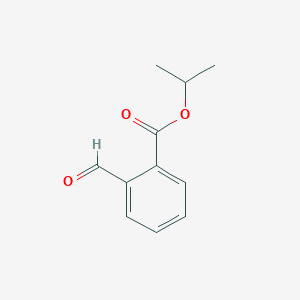
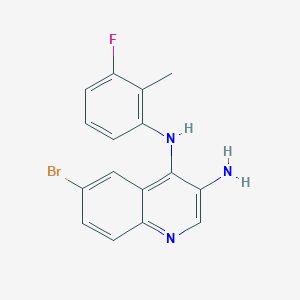
![Pyrazolo[1,5-a]quinoline](/img/structure/B13874262.png)
